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Compound of Interest

Compound Name:
Mca-glu-asp-ala-ser-thr-pro-cys-

OH

Cat. No.: B15550859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mca-peptide conjugates

and their application in biological assays. Methoxycoumarin (Mca) serves as a versatile

fluorescent donor in Förster Resonance Energy Transfer (FRET) based assays, primarily for

the study of proteolytic enzymes. This document details the core principles, quantitative data

for various enzyme-substrate pairs, detailed experimental protocols, and the biological context

of these assays through signaling pathway diagrams.

Core Principles of Mca-Peptide FRET Assays
Mca-peptide conjugates are powerful tools for measuring enzyme activity in real-time. The

assay principle is based on FRET, a non-radiative energy transfer process between two

fluorophores: a donor and an acceptor (quencher). In a typical Mca-peptide conjugate, the Mca

group is positioned on one side of an enzyme-specific cleavage site within a peptide sequence,

while a quencher molecule, commonly the 2,4-Dinitrophenyl (Dnp) group, is on the other.

When the peptide is intact, the close proximity of Mca and Dnp (typically within 10-100 Å)

allows for efficient FRET, where the energy from the excited Mca donor is transferred to the

Dnp quencher.[1] This energy is dissipated non-radiatively, resulting in quenching of the Mca

fluorescence. Upon enzymatic cleavage of the peptide substrate, the Mca and Dnp moieties

are separated, disrupting FRET and leading to a significant increase in the fluorescence of
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Mca. This increase in fluorescence is directly proportional to the enzyme's activity and can be

monitored continuously.

Data Presentation: Mca-Peptide Substrates and
Their Kinetic Parameters
The selection of an appropriate Mca-peptide substrate is critical for the sensitive and specific

detection of a target protease. The following table summarizes key quantitative data for various

Mca-peptide conjugates, including their target enzymes and kinetic parameters.
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Target
Enzyme
Family

Specific
Enzyme(s)

Mca-
Peptide
Substrate
Sequence

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Matrix

Metalloprotei

nases

(MMPs)

MMP-1,

MMP-2,

MMP-3,

MMP-13

Mca-Pro-Leu-

Gly-Leu-Dpa-

Ala-Arg-NH₂

See notes See notes
1.0 x 10⁵ -

6.0 x 10⁵

MMP-13

Mca-Lys-Pro-

Leu-Gly-Leu-

Dap(Dnp)-

Ala-Arg-NH₂

5.2 - -

MMP-1

Mca-Lys-Pro-

Leu-Gly-Leu-

Dap(Dnp)-

Ala-Arg-NH₂

27.5 - -

MMP-14

Mca-Lys-Pro-

Leu-Gly-Leu-

Dap(Dnp)-

Ala-Arg-NH₂

7.9 - -

Caspases
Caspase-1,

Caspase-14

Ac-Trp-Glu-

His-Asp-MCA
- - -

Caspase-1
Ac-Tyr-Val-

Ala-Asp-MCA
- - -

Caspase-2

Ac-Val-Asp-

Val-Ala-Asp-

MCA

- - -

Caspase-3

Ac-Asp-Asn-

Leu-Asp-

MCA

- - -

Caspase-3,

Caspase-7

Ac-Asp-Glu-

Val-Asp-MCA
See notes See notes See notes
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Caspase-4,

Caspase-5

A(MCA)EHD

GK(Dab)

71 (Caspase-

5)
- -

Caspase-6
Ac-Val-Glu-

Ile-Asp-MCA
- - -

Caspase-7,

Caspase-3

Ac-Asp-Gln-

Thr-Asp-MCA
- - -

Caspase-8,

Caspase-6,

Granzyme B

Ac-Ile-Glu-

Thr-Asp-MCA
- - -

Caspase-9
Ac-Leu-Glu-

His-Asp-MCA
- - -

Cathepsins Cathepsin B
Bz-Phe-Arg-

MCA
- - -

Cathepsin B
Z-Nle-Lys-

Arg-AMC
- - -

Cathepsin S

Mca-Gly-Arg-

Trp-Pro-Pro-

Met-Gly-Leu-

Pro-Trp-Glu-

Lys(Dnp)-D-

Arg-NH₂

- - 1.018 x 10⁶

Cathepsin L - - - 0.032 x 10⁶

ADAMTS ADAMTS-5

Abz-TESE-

SRGAIY-Dpa-

KK-NH₂

2.91 x 10⁴ - -

ADAMTS-5 (Substrate 3) 6.32 x 10⁴ - -

ADAMTS-5
(Substrate

26)
4.44 x 10⁴ - -

Serine

Proteases

Neuropsin Synthetic

peptide

- - -
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substrates

with MCA tag

Thrombin,

Factor Xa,

Plasmin,

Urokinase

Ac-Ala-X-X-

(Arg/Lys)-

coumarin

library

- - -

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature,

buffer composition). The peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is cleaved by

numerous MMPs, with MMP-2 and MMP-9 showing high turnover rates.[2] For the caspase-3/7

substrate Ac-DEVD-MCA, cleavage efficiency can be influenced by the residues at the P1'

position.[3] For ADAMTS-5 substrates, the values presented for kcat/Km are for substrates 3

and 26 from a specific study, showing improved efficiency over the initial Abz-based substrate.

[4][5]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Mca-Dnp
Labeled Peptides
This protocol outlines the general steps for synthesizing a peptide with an N-terminal Mca

group and a Dnp-labeled lysine residue within the sequence using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids

(7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

Fmoc-Lys(Dnp)-OH

Coupling reagents (e.g., HBTU, HOBt)

N,N-Diisopropylethylamine (DIPEA)
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20% Piperidine in DMF (deprotection solution)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine

in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

Activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) by dissolving it with

HBTU, HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

Wash the resin with DMF and DCM.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the peptide sequence. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH at the

desired position in the sequence.

Mca Labeling: For the final coupling step at the N-terminus, use Mca-OH instead of an

Fmoc-amino acid.

Cleavage and Deprotection: After the final wash, treat the resin with the cleavage cocktail for

2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture

to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then air dry.

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).[6][7][8]

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry

and analytical HPLC.

Continuous Kinetic Fluorometric Assay for Protease
Activity
This protocol describes a general method for measuring the kinetic parameters of a protease

using an Mca-peptide FRET substrate in a 96-well plate format.

Materials:

Purified, active protease of interest

Synthesized and purified Mca-peptide FRET substrate

Assay Buffer (enzyme-specific, e.g., for MMPs: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10

mM CaCl₂, 0.05% Brij-35)

DMSO for dissolving the substrate

Black, opaque 96-well microplates

Fluorescence microplate reader with appropriate excitation and emission filters for Mca

(Excitation: ~325-328 nm, Emission: ~393-420 nm)

Procedure:

Reagent Preparation:

Prepare a concentrated stock solution of the Mca-peptide substrate in DMSO (e.g., 1-10

mM).

Prepare a stock solution of the active enzyme in a suitable buffer and store on ice.
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Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final

concentrations for the kinetic analysis (e.g., from 0.1 x Km to 10 x Km).

Assay Setup:

To each well of a black 96-well plate, add the appropriate volume of Assay Buffer.

Add the desired volume of each substrate dilution to the wells.

Include control wells:

Substrate only (no enzyme): To measure background fluorescence and substrate

stability.

Buffer only: To measure the plate background.

Initiate the Reaction:

Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to

each well (except the no-enzyme controls).

Immediately place the plate in the fluorescence reader, which has been pre-set to the

appropriate temperature.

Data Acquisition:

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular

intervals (e.g., every 30-60 seconds) for a duration that ensures the initial reaction velocity

is linear (typically when less than 10-15% of the substrate is consumed).

Data Analysis:

Convert RFU to Molar Concentration: To determine the precise amount of cleaved

substrate, create a standard curve using a known concentration of the free Mca

fluorophore or a fully cleaved substrate. Plot fluorescence intensity (RFU) versus molar

concentration to obtain a conversion factor.[9]
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Calculate Initial Velocities (V₀): For each substrate concentration, plot the change in

fluorescence (converted to molar concentration) over time. The initial velocity (V₀) is the

slope of the linear portion of this curve.

Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding

substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-

linear regression analysis software to determine the Vmax and Km values. The kcat can

be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways where proteases, commonly studied

using Mca-peptide conjugates, play a crucial role.
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Caption: The Caspase Signaling Cascade in Apoptosis.
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Caption: Regulation of Matrix Metalloproteinase (MMP) Expression and Activity.
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Experimental Workflow
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Caption: Workflow for a FRET-based Protease Assay.
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Click to download full resolution via product page

Caption: The Principle of FRET in Mca-Peptide Conjugate Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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